2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid
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Overview
Description
2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with fluorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acid derivatives and halogenated aromatic compounds under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and appropriate ligands is crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and protein synthesis.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with amino acid decarboxylase enzymes, leading to the formation of active metabolites .
Comparison with Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: This compound shares a similar structure but lacks the fluorine substituent.
2-Amino-3-(2-methoxyphenyl)propanoic acid: Similar in structure but without the fluorine group.
Uniqueness: The presence of the fluorine and methoxy groups in 2-Amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. These features make it distinct from its analogs and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
2-amino-3-(2-fluoro-6-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-4-2-3-7(11)6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
InChI Key |
WNWTWYOBFIJWAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CC(C(=O)O)N |
Origin of Product |
United States |
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